Isotopic Mass Shift for Clean MS Channel
Mestranol-d2 incorporates two deuterium atoms, resulting in a molecular ion ([M+H]+ or [M-H]-) shifted by +2 m/z units relative to unlabeled mestranol . This mass shift is sufficient to avoid isotopic overlap with the natural abundance 13C and 2H peaks of the analyte, which can cause significant interference when using single-deuterium labeled standards in complex matrices [1]. In contrast, an unlabeled structural analog used as an internal standard would require a larger mass difference (often >3 Da) to avoid cross-talk, which correlates with greater physicochemical divergence and compromised co-elution [2].
| Evidence Dimension | Mass spectrometric differentiation (Δ m/z) |
|---|---|
| Target Compound Data | +2 Da shift (e.g., [M+H]+ from 297.4 to 299.4) |
| Comparator Or Baseline | Unlabeled mestranol: 0 Da shift; Single-deuterated analog (Mestranol-d1): +1 Da shift |
| Quantified Difference | +2 Da vs 0 Da; +2 Da vs +1 Da |
| Conditions | LC-MS/MS analysis; isotopic interference from natural abundance 13C/2H |
Why This Matters
The +2 Da shift ensures a clear, interference-free MS channel, which is critical for achieving low limits of quantification (LLOQ) in complex biological samples.
- [1] PubMed. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. PMID: 17237073. View Source
- [2] Restek. (2015). Choosing an Internal Standard. Co-elution and mass difference requirements. View Source
